molecular formula C14H9ClO2S B096752 2-Anthracenesulfonyl chloride CAS No. 17407-98-6

2-Anthracenesulfonyl chloride

Cat. No. B096752
CAS RN: 17407-98-6
M. Wt: 276.7 g/mol
InChI Key: FZAQROFXYZPAKI-UHFFFAOYSA-N
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Description

2-Anthracenesulfonyl chloride is a chemical compound that is part of the anthracene family, which is known for its three-ring structure and aromatic properties. It is a derivative of anthracene where a sulfonyl chloride group is attached to the second carbon of the anthracene ring. This compound is of interest due to its potential applications in various chemical reactions and its role as a derivatizing agent in analytical chemistry .

Synthesis Analysis

The synthesis of 2-anthracenesulfonyl chloride and related compounds has been explored in several studies. For instance, anthracene-9-carbonyl chloride has been synthesized and used as a derivatizing reagent for hydroxy compounds in high-performance liquid chromatography . Similarly, anthraquinone-2-sulfonyl chloride, which shares a similar sulfonyl chloride group, has been synthesized and its mechanism elucidated using mass spectrometry . Another related synthesis involves the preparation of anthracene-acetylene oligomers, where anthraldehydes and [(phenylsulfonyl)methyl]anthracenes are used as starting materials . These studies demonstrate the versatility of anthracene derivatives in synthesis and their potential utility in various chemical applications.

Molecular Structure Analysis

The molecular structure of anthracene derivatives, including those with sulfonyl chloride groups, has been a subject of interest. For example, the structure of an intermediate vinyl sulfone in the synthesis of anthrylethynes was determined by X-ray crystallography . Additionally, the molecular arrangements of anthracene moieties in organic salts have been systematically investigated, revealing various crystal forms and arrangements depending on the amine used . These studies highlight the importance of molecular structure in determining the properties and reactivity of anthracene derivatives.

Chemical Reactions Analysis

2-Anthracenesulfonyl chloride is involved in various chemical reactions due to its reactive sulfonyl chloride group. The kinetics of its solvolysis in different solvent systems have been studied, showing variations in reaction rates depending on the solvent composition and type . The compound has also been used in the sulphonation of anthracene, leading to the formation of anthracene-1- and -2-sulphonic acids, among other products . These reactions are significant for understanding the reactivity and potential applications of 2-anthracenesulfonyl chloride in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of anthracene derivatives, including those with sulfonyl chloride groups, are crucial for their practical applications. For instance, the solid-state fluorescence properties of anthracene-2,6-disulfonic acid salts with primary amines have been investigated, showing variations in fluorescence intensity and quantum yield based on molecular arrangements . The photophysical properties of anthracenesulfonates on surfaces have also been studied, with findings on ground-state dimerization and fluorescence quantum yield . These properties are essential for the development of materials with specific optical and electronic characteristics.

Scientific Research Applications

  • Kinetics of Nucleophilic Substitution Reactions : 2-Anthracenesulfonyl chloride has been used to study the kinetics of nucleophilic substitution reactions, particularly in understanding the mechanisms involved in these reactions, such as those catalyzed by anilines or occurring in solvolysis processes (Kim Hyong Tae et al., 1985); (Hyong-Tae Kim et al., 1983).

  • Analytical Chemistry Applications : It has been used as a derivatization reagent in analytical chemistry, particularly for the analysis of amines. The reagent reacts with amines to form stable sulfonamides, which are amenable to analysis by high-performance liquid chromatography (HPLC) (Fang Feng et al., 2002).

  • Organic Synthesis and Catalysis : This compound is also relevant in organic synthesis, particularly in the Friedel–Crafts acylation of anthracene with oxalyl chloride. It has been used to investigate the effects of various reaction parameters and conditions (Yuan Xin-hua et al., 2009).

  • Electrochemical Studies : 2-Anthracenesulfonyl chloride has been studied for its electrochemical properties, particularly in the context of DNA intercalation and as part of redox flow batteries (Teruhisa Komura et al., 1997); (Wonmi Lee et al., 2020).

  • Photophysical and Photochemical Properties : The photophysical and photochemical properties of anthracene derivatives, including 2-Anthracenesulfonyl chloride, have been a subject of study. These properties are utilized in various applications such as energy migration probes, molecular fluorosensors, and photocycloaddition reactions (H. Bouas-laurent et al., 2000).

  • Application in Liquid Chromatography : It has been used to develop a reversed-phase liquid chromatographic method for the analysis of branched-chain and aromatic amino acids in rat plasma (Jiye Cheng et al., 2009).

Mechanism of Action

Target of Action

2-Anthracenesulfonyl chloride is a derivatizing reagent . Its primary targets are the molecules it is intended to modify, typically through the addition of a fluorescent tag. This allows for the detection and analysis of these target molecules in various biochemical assays .

Mode of Action

The compound interacts with its targets through a process known as derivatization. In this process, 2-Anthracenesulfonyl chloride forms a covalent bond with the target molecule, effectively tagging it with a fluorescent marker . This fluorescence can then be detected using appropriate analytical techniques, such as fluorescence spectroscopy .

Result of Action

The primary result of 2-Anthracenesulfonyl chloride’s action is the fluorescent tagging of target molecules. This enables researchers to track these molecules and study their behavior under various conditions . The specific molecular and cellular effects observed will depend on the nature of the target molecules and the experimental context .

Action Environment

The efficacy and stability of 2-Anthracenesulfonyl chloride can be influenced by various environmental factors. For instance, it is soluble in acetonitrile , suggesting that the choice of solvent can impact its reactivity. Additionally, it should be protected from light and moisture, and it is stable for at least 2 years when stored at -20°C . These factors must be carefully controlled to ensure reliable and consistent results in experiments using this compound .

Safety and Hazards

2-Anthracenesulfonyl chloride is considered hazardous. It has a GHS05 safety symbol indicating that it is corrosive . The hazard statements include H314, indicating that it causes severe skin burns and eye damage . The precautionary statements include P280, P305+P351+P338, and P310, advising to wear protective gloves/eye protection, rinse cautiously with water for several minutes in case of eye contact, and to seek immediate medical advice if you feel unwell .

properties

IUPAC Name

anthracene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO2S/c15-18(16,17)14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAQROFXYZPAKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50300946
Record name 2-Anthracenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50300946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Anthracenesulfonyl chloride

CAS RN

17407-98-6
Record name 2-Anthracenesulfonyl chloride
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Record name 2-Anthracenesulfonyl chloride
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Record name 2-Anthracenesulfonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 2-anthracenesulfonyl chloride influence its reactivity in different solvent mixtures?

A1: The research paper "Nucleophilic Displacement at Sulfur Center (XVII). Solvolysis of 2-Anthracenesulfonyl Chloride" [] investigates the reactivity of 2-anthracenesulfonyl chloride specifically in its solvolysis reaction across various solvent mixtures. The study highlights that the reaction rate is influenced by the nature of the solvent. For instance, in mixtures with the same water mole fraction, the solvolysis proceeds faster in protic solvents (methanol-water, ethanol-water) compared to dipolar aprotic solvents (acetone-water, acetonitrile-water). This difference is attributed to the protic solvents' ability to better stabilize the developing charge in the transition state through hydrogen bonding, thus facilitating the reaction. Furthermore, within protic solvents, the reaction is consistently faster in methanol-water than in ethanol-water. This observation is likely due to methanol's smaller size and stronger hydrogen bonding ability compared to ethanol, enabling more effective solvation of the transition state. Interestingly, the study also observes an inversion in the reaction rate between acetone-water and acetonitrile-water at a high water mole fraction (around 0.9). This suggests a shift in the dominant reaction mechanism at high water concentrations, possibly due to changes in solvation dynamics or the increased influence of water's hydrogen bonding capability. These findings underscore the importance of solvent selection in controlling the rate and potentially even the mechanism of 2-anthracenesulfonyl chloride solvolysis.

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